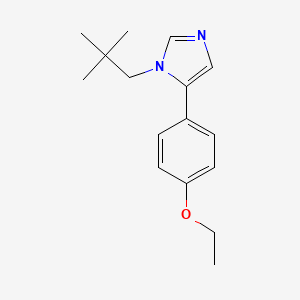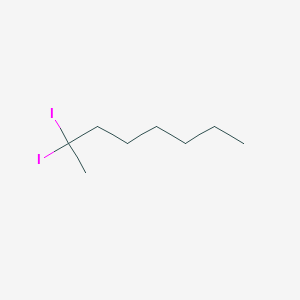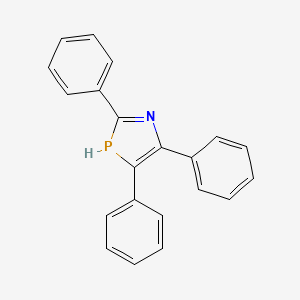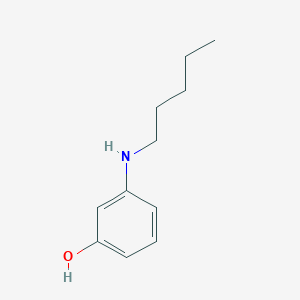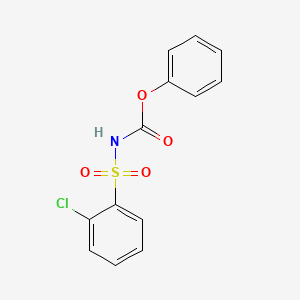
Phenyl (2-chlorobenzene-1-sulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (2-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features a phenyl group, a chlorobenzene moiety, and a sulfonyl carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of phenyl isocyanate with 2-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl (2-chlorobenzene-1-sulfonyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl carbamate group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted carbamates or sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Hydrolysis: Formation of amines and carbon dioxide.
Aplicaciones Científicas De Investigación
Phenyl (2-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with sulfonamide functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenyl (2-chlorobenzene-1-sulfonyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl (2-bromobenzene-1-sulfonyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
Phenyl (2-fluorobenzene-1-sulfonyl)carbamate: Similar structure but with a fluorine atom instead of chlorine.
Phenyl (2-methylbenzene-1-sulfonyl)carbamate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Phenyl (2-chlorobenzene-1-sulfonyl)carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its bromine or fluorine analogs.
Propiedades
Número CAS |
137352-57-9 |
|---|---|
Fórmula molecular |
C13H10ClNO4S |
Peso molecular |
311.74 g/mol |
Nombre IUPAC |
phenyl N-(2-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C13H10ClNO4S/c14-11-8-4-5-9-12(11)20(17,18)15-13(16)19-10-6-2-1-3-7-10/h1-9H,(H,15,16) |
Clave InChI |
GDCKSUNGGMUNTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


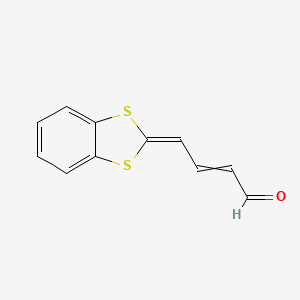
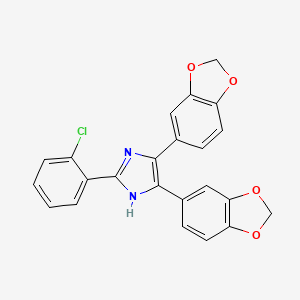
![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)
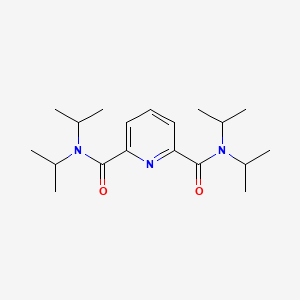
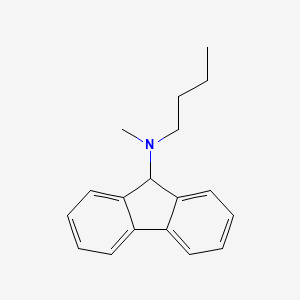

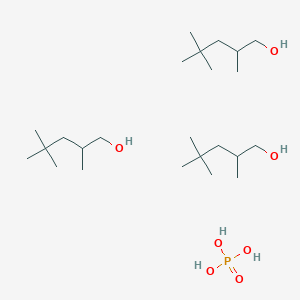
![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
